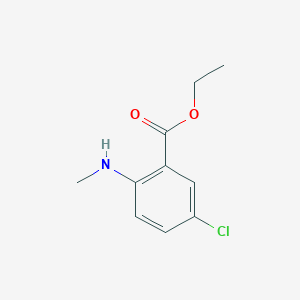

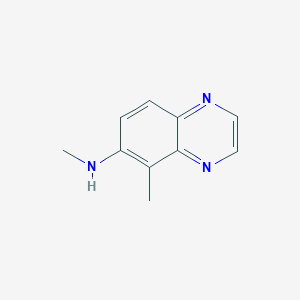

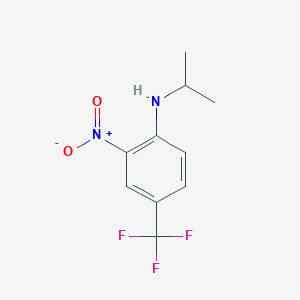

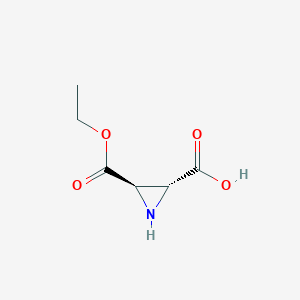

![molecular formula C8H8O2S B069684 5,6-二氢-4H-环戊[b]噻吩-5-甲酸 CAS No. 185515-12-2](/img/structure/B69684.png)

5,6-二氢-4H-环戊[b]噻吩-5-甲酸

描述

Synthesis Analysis

The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid and its derivatives involves multiple steps, including the Vilsmeier reaction and condensation of aromatic aldehydes with cyclopentanone and cyclohexanone derivatives. These methods lead to the formation of novel arylidene derivatives characterized by techniques such as NMR, IR, mass spectroscopy, and X-ray single-crystal analysis. Notably, these compounds exhibit significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, highlighting their potential for future drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a combination of thiophene and cyclopentane, which increases the height/width ratio and linearity of the mesogens, stabilizing the liquid crystal phase. This structure contributes to the formation of nematic phases with high birefringence and large dielectric anisotropy, offering valuable insights into the design of liquid crystals (Danyang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with various reagents to produce a wide range of derivatives. For instance, the Beckmann rearrangement of methyl 6-oximino4,5-dihydro-6H-cyclopenta[b]thiophen-4-acetate leads to novel compounds with potential applications in medicinal chemistry. Such reactivity patterns underline the versatility of 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid as a precursor for synthesizing complex molecules (Jilale, Netchitaïlo, Decroix, & Végh, 1993).

Physical Properties Analysis

The physical properties, such as birefringence (Δn) and dielectric anisotropy (Δe), are significantly influenced by the unique molecular structure of these compounds. The introduction of the cyclopenta[b]thiophene core results in increased values of Δn and Δe, which are crucial for the development of liquid crystals with high performance (Danyang et al., 2020).

Chemical Properties Analysis

The chemical properties of 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid derivatives are characterized by their reactivity towards various chemical transformations, leading to a diverse range of structural motifs and functional groups. This reactivity is instrumental in exploring novel synthetic routes and potential applications in designing compounds with desired biological activities (Kathiravan, Venugopal, & Muthukumaran, 2017).

科学研究应用

合成具有抗菌活性的亚芳基衍生物:5,6-二氢-4H-环戊[b]噻吩-5-甲酸的衍生物已被合成并评估了它们的抗菌和抗真菌活性。一些化合物对耐甲氧西林金黄色葡萄球菌表现出显着的活性,表明在药物发现和开发中具有潜在的应用 (Kathiravan, Venugopal, & Muthukumaran, 2017).

晶体结构分析:已经分析了 2-(3-苯基硫脲基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酸乙酯的晶体结构,提供了分子构象和相互作用的见解,这对于理解化学性质和反应至关重要 (Oliveira et al., 2012).

液晶研究:已经设计并合成了基于 5,6-二氢-4H-环戊[b]噻吩的新型液晶核单元。这些单元已被证明可以增加液晶中的双折射率和介电各向异性,这使得它们在开发先进的液晶显示器和光学器件中很有用 (Danyang et al., 2020).

抗炎和抗氧化活性:2-氨基-N-(3-氯苯基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺的酰氯衍生物已显示出有希望的体外抗炎和抗氧化活性,分别与布洛芬和抗坏血酸相当 (Kumar, Anupama, & Khan, 2008).

核苷类似物合成中的中间体:该化合物已用作核苷类似物合成的中间体,核苷类似物在药物化学中很重要,特别是在抗病毒和抗癌药物的开发中 (Abeijón et al., 2006).

属性

IUPAC Name |

5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)6-3-5-1-2-11-7(5)4-6/h1-2,6H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRSWIIOLVHHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620750 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |

CAS RN |

185515-12-2 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

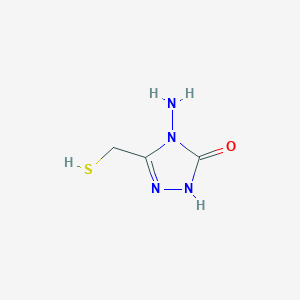

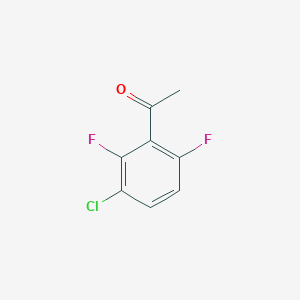

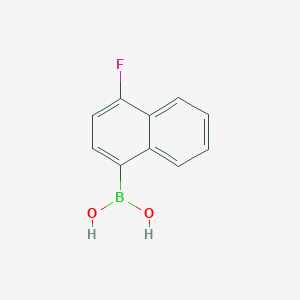

![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)